1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMP is a piperidinecarboxamide derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and neurological disorders.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the brain. 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and has shown promising results in a number of different applications. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or proteins.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide derivatives that may have improved efficacy or reduced toxicity compared to the original compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, particularly against breast cancer cells. 1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-8-3-2-7-17(18)22-19(24)14-9-11-23(12-10-14)20(25)15-5-4-6-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGJVQCDBJWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.